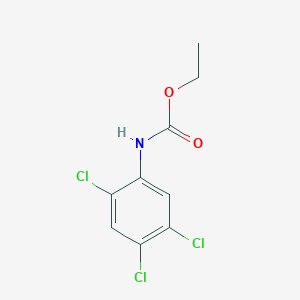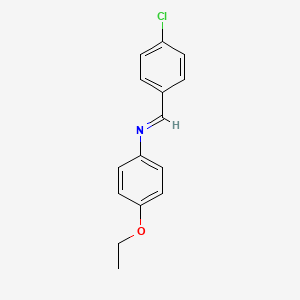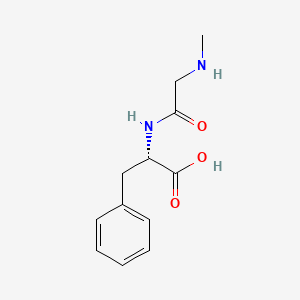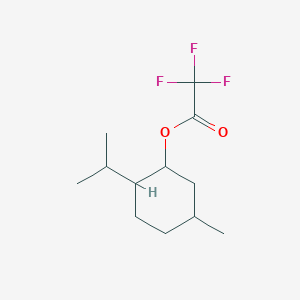
Trifluoroacetyl-menthol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a derivative of menthol, where the hydroxyl group of menthol is replaced by a trifluoroacetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: Trifluoroacetyl-menthol can be synthesized through the reaction of menthol with trifluoroacetic anhydride. The reaction typically occurs under mild conditions, often in the presence of a base such as pyridine to neutralize the by-products .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Trifluoroacetyl-menthol undergoes various chemical reactions, including:
Oxidation: The trifluoroacetyl group can be oxidized under specific conditions to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the trifluoroacetyl group back to the original hydroxyl group or other reduced forms.
Substitution: The trifluoroacetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield trifluoroacetic acid derivatives, while reduction can regenerate menthol .
Scientific Research Applications
Trifluoroacetyl-menthol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of trifluoroacetyl-menthol involves its interaction with various molecular targets. The trifluoroacetyl group can modulate the activity of enzymes and receptors by forming stable complexes or altering the chemical environment. This can lead to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Trifluoroacetyl fluoride: A related compound used in similar synthetic applications.
α-Terpineol: Another menthol derivative with different functional groups and applications.
Uniqueness: Trifluoroacetyl-menthol is unique due to the presence of the trifluoroacetyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it particularly useful in applications requiring these characteristics .
Properties
CAS No. |
91639-10-0 |
|---|---|
Molecular Formula |
C12H19F3O2 |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
(5-methyl-2-propan-2-ylcyclohexyl) 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C12H19F3O2/c1-7(2)9-5-4-8(3)6-10(9)17-11(16)12(13,14)15/h7-10H,4-6H2,1-3H3 |
InChI Key |
ATXCXBAHNZQECW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)C(F)(F)F)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


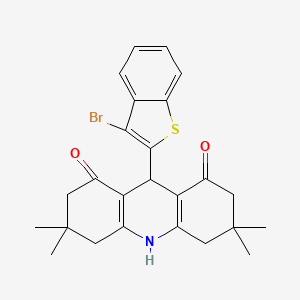
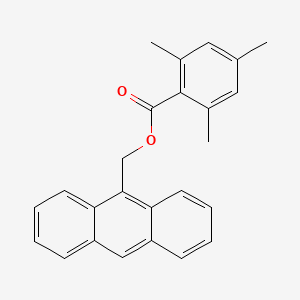
![2-ethoxyethyl N-[5-(2-ethoxyethoxycarbonylamino)-2-methyl-phenyl]carbamate](/img/structure/B15076279.png)
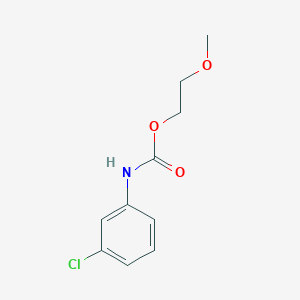
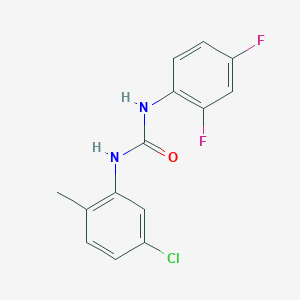
![2-[(Cyclohexylcarbamoyl)amino]benzoic acid](/img/structure/B15076304.png)
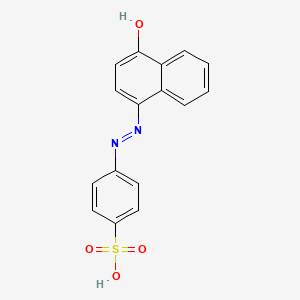

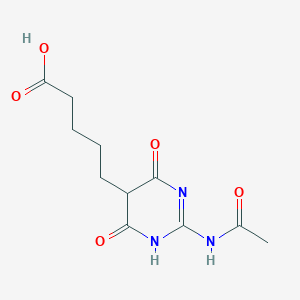
![4-Oxo-4-(4-phenoxyanilino)-2-[(3-pyridinylmethyl)amino]butanoic acid](/img/structure/B15076331.png)

